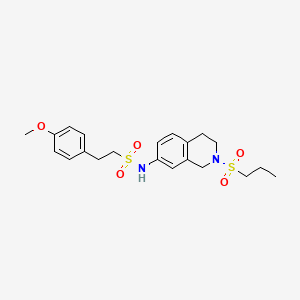
7-(3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl)-3-(4-methoxybenzyl)quinazoline-2,4(1H,3H)-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
Synthesis of related quinazoline derivatives involves complex organic reactions. For instance, the synthesis of 5-(3-aryl-1H-pyrazol-5-yl)-2-(6-methoxy-3-methylbenzofuran-2-yl)-1,3,4-oxadiazole derivatives from carboxylic acid and ethyl 3-aryl-1H-pyrazole-5-carboxylate exemplifies the intricate steps involved in creating complex molecules with quinazoline cores (Jiang et al., 2012). Such processes are vital for the development of compounds with specific functional groups and characteristics.
Molecular Structure Analysis
The molecular structure of quinazoline derivatives is determined using techniques like X-ray diffraction analysis. This method provides insights into the spatial arrangement and bond lengths, essential for understanding the compound's chemical behavior. For example, structural investigations on 7-chloro-3-hydroxy-1H-quinazoline-2,4-dione derivatives offer valuable data on how modifications affect receptor binding and antagonistic properties (Colotta et al., 2006).
Chemical Reactions and Properties
Quinazoline derivatives engage in various chemical reactions that alter their properties. For instance, the reactivity towards lipase and α-glucosidase inhibition by triazol-quinazoline compounds illustrates the chemical versatility and potential therapeutic uses of these molecules (Bekircan et al., 2015). Understanding these reactions is crucial for developing new drugs and materials.
科学的研究の応用
Synthesis and Biological Activity
Synthesis of Novel Heterocyclic Compounds
This compound is used as a starting point for synthesizing a variety of heterocyclic compounds. One study focused on the synthesis of compounds with potential lipase and α-glucosidase inhibition activities, revealing significant anti-lipase and anti-α-glucosidase activities in some synthesized compounds (Bekircan, Ülker, & Menteşe, 2015).
Antitumor Activities
Novel bioactive 1,2,4-oxadiazole natural product analogs have been synthesized, starting from related chemical structures, showing significant antitumor activity toward a panel of 11 cell lines in vitro (Maftei, Fodor, Jones, Franz, Kelter, Fiebig, & Neda, 2013).
Inhibition of Tumor Cell Growth
Another study established that quinazoline-2,4(1H,3H)-diones, like the one , significantly inhibited the in vitro growth of 60 human tumor cell lines, highlighting its potential in cancer therapy (Zhou, Xie, & Liu, 2013).
Synthesis for Specialized Applications
Nucleoside Synthesis
The compound is involved in the synthesis of specialized nucleosides, which are crucial in biological systems and pharmaceutical applications (El‐Barbary, El‐Brollosy, Pedersen, & Nielsen, 1995).
Synthesis of Quinazoline Derivatives
It's used in synthesizing various quinazoline derivatives, showing the chemical versatility of this compound (Yan & Ouyang, 2013).
Other Applications
Investigation of Receptor Antagonists
The compound's derivatives have been studied for their potential as receptor antagonists in neurological applications, demonstrating the compound’s utility in neuropharmacology (Colotta et al., 2006).
Synthesis of Antimicrobial Agents
Some derivatives have been explored for their antimicrobial activities, indicating the compound's role in developing new antimicrobial agents (Bektaş et al., 2007).
Herbicide Discovery
Derivatives of this compound have been investigated as 4-Hydroxyphenylpyruvate Dioxygenase inhibitors, significant in herbicide development (He et al., 2020).
特性
| { "Design of the Synthesis Pathway": "The synthesis pathway for the compound '7-(3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl)-3-(4-methoxybenzyl)quinazoline-2,4(1H,3H)-dione' involves the synthesis of two key intermediates, which are then coupled to form the final product. The first intermediate is 3-(4-methoxybenzyl)quinazoline-2,4(1H,3H)-dione, which is then coupled with 3-(4-chlorophenyl)-1,2,4-oxadiazol-5-amine to form the final product.", "Starting Materials": [ "4-methoxybenzaldehyde", "2-nitrobenzaldehyde", "urea", "4-chlorophenylhydrazine", "thionyl chloride", "sodium hydroxide", "sodium borohydride", "acetic anhydride", "acetic acid", "triethylamine", "N,N-dimethylformamide", "ethyl acetate", "methanol", "water" ], "Reaction": [ "Synthesis of 2-nitrobenzylidene-4-methoxybenzohydrazide from 4-methoxybenzaldehyde and 2-nitrobenzaldehyde using urea and thionyl chloride", "Reduction of 2-nitrobenzylidene-4-methoxybenzohydrazide to 4-methoxybenzylidene-2-aminobenzohydrazide using sodium borohydride", "Synthesis of 3-(4-methoxybenzyl)quinazoline-2,4(1H,3H)-dione from 4-methoxybenzylidene-2-aminobenzohydrazide using acetic anhydride and acetic acid", "Synthesis of 3-(4-chlorophenyl)-1,2,4-oxadiazol-5-amine from 4-chlorophenylhydrazine and ethyl acetate using triethylamine and N,N-dimethylformamide", "Coupling of 3-(4-methoxybenzyl)quinazoline-2,4(1H,3H)-dione and 3-(4-chlorophenyl)-1,2,4-oxadiazol-5-amine using methanol and water to form the final product" ] } | |
CAS番号 |
1206995-09-6 |
製品名 |
7-(3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl)-3-(4-methoxybenzyl)quinazoline-2,4(1H,3H)-dione |
分子式 |
C24H17ClN4O4 |
分子量 |
460.87 |
IUPAC名 |
7-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-3-[(4-methoxyphenyl)methyl]-1H-quinazoline-2,4-dione |
InChI |
InChI=1S/C24H17ClN4O4/c1-32-18-9-2-14(3-10-18)13-29-23(30)19-11-6-16(12-20(19)26-24(29)31)22-27-21(28-33-22)15-4-7-17(25)8-5-15/h2-12H,13H2,1H3,(H,26,31) |
InChIキー |
KGTUMIGKTYKTLK-UHFFFAOYSA-N |
SMILES |
COC1=CC=C(C=C1)CN2C(=O)C3=C(C=C(C=C3)C4=NC(=NO4)C5=CC=C(C=C5)Cl)NC2=O |
溶解性 |
not available |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



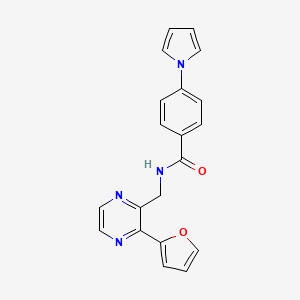
![N'-[(2,6-dichlorobenzyl)oxy]-2-pyridinecarboximidamide](/img/structure/B2484986.png)
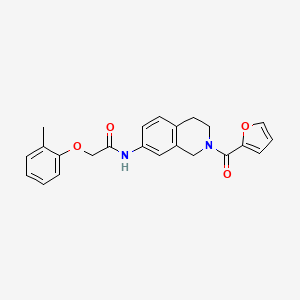

![Isobutyl 1,3,7-trimethyl-5-(4-nitrophenyl)-2,4-dioxo-1,2,3,4,5,8-hexahydropyrido[2,3-d]pyrimidine-6-carboxylate](/img/structure/B2484989.png)
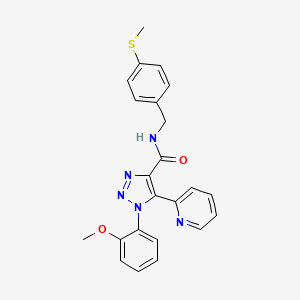
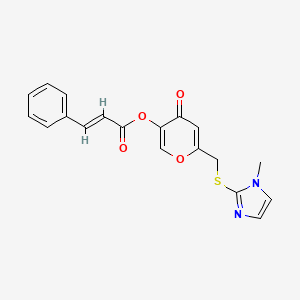

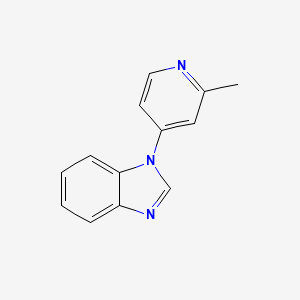
![8-(3,4-dimethylphenyl)-1,3,6,7-tetramethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2484996.png)
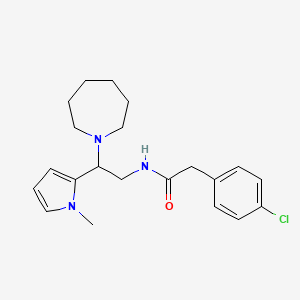
![3-[4-chloro-3-(difluoromethyl)-1H-pyrazol-1-yl]butanoic acid](/img/structure/B2485000.png)

